molecular formula C11H14ClNO3S B11520594 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine

4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine

Cat. No.: B11520594
M. Wt: 275.75 g/mol
InChI Key: HMLCJTHMIOGMFP-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine is a chemical compound that features a morpholine ring substituted with a 4-chloro-3-methyl-benzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine typically involves the reaction of morpholine with 4-chloro-3-methyl-benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Products with different nucleophiles replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Hydrolysis: Products with the sulfonyl group converted to sulfonic acid or its salts.

Scientific Research Applications

4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-methyl-benzenesulfonyl chloride
  • 4-Chloro-3-methyl-benzenesulfonamide
  • 4-Chloro-3-methyl-benzenesulfonic acid

Uniqueness

4-(4-Chloro-3-methyl-benzenesulfonyl)-morpholine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

4-(4-chloro-3-methylphenyl)sulfonylmorpholine

InChI

InChI=1S/C11H14ClNO3S/c1-9-8-10(2-3-11(9)12)17(14,15)13-4-6-16-7-5-13/h2-3,8H,4-7H2,1H3

InChI Key

HMLCJTHMIOGMFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)Cl

Origin of Product

United States

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